An In-depth Technical Guide to (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
An In-depth Technical Guide to (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid, a synthetic organic compound, has emerged as a potent inhibitor of Valosin-containing protein (VCP/p97), a critical enzyme in the ubiquitin-proteasome system. VCP/p97 plays a crucial role in protein homeostasis, and its dysregulation is implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of the structure, properties, biological activity, and relevant experimental methodologies for (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid, intended for professionals in the fields of chemical biology and drug discovery.
Chapter 1: Compound Identity and Physicochemical Properties
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropylamino group and a boronic acid moiety. The boronic acid group is a key feature, known for its ability to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes.
Chemical Structure:
Caption: Chemical structure of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid.
Table 1: Compound Identifiers and Properties
| Parameter | Value | Reference |
| IUPAC Name | (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid | - |
| CAS Number | 1312942-14-5 | [1] |
| Molecular Formula | C₇H₁₀BN₃O₂ | [1] |
| Molecular Weight | 178.98 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |
Chapter 2: Biological Activity and Mechanism of Action
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid has been identified as a potent inhibitor of VCP/p97, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins.
VCP/p97 Signaling Pathway Context:
VCP/p97 is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of misfolded or damaged proteins. By hydrolyzing ATP, VCP/p97 provides the mechanical force needed to extract ubiquitinated proteins from cellular complexes or membranes, targeting them for degradation by the proteasome. Inhibition of VCP/p97 leads to an accumulation of these proteins, causing cellular stress and ultimately apoptosis. This makes VCP/p97 an attractive target for cancer therapy.
Caption: Role of VCP/p97 in the ubiquitin-proteasome system and the inhibitory action of the compound.
Biological Activity Data:
The inhibitory activity of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid (referred to as compound 17 in the source) was evaluated in both enzymatic and cellular assays.[3]
Table 2: In Vitro and In-Cellulo Activity
| Assay Type | Target/Cell Line | IC₅₀ | Reference |
| Enzymatic Assay | VCP/p97 ATPase activity | 54.7 nM | [3] |
| Cellular Assay | A549 (Non-small cell lung cancer) | 2.80 µM | [3] |
| Cellular Assay | RPMI8226 (Multiple myeloma) | 0.86 µM | [3] |
These results demonstrate that the compound is a potent inhibitor of the VCP/p97 enzyme and exhibits significant anti-proliferative activity in cancer cell lines.
Chapter 3: Synthesis
A general synthetic route to (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid likely involves a key borylation step, such as a Suzuki-Miyaura cross-coupling reaction, on a pre-functionalized pyrimidine core.
Hypothetical Synthetic Pathway:
Caption: A plausible synthetic route for (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid.
General Experimental Protocol for Borylation:
The synthesis of pyrimidine boronic acids can often be achieved through a lithium-halogen exchange followed by trapping with a borate ester. A general procedure is as follows:
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Starting Material Preparation: Synthesize the precursor, 5-bromo-N-cyclopropylpyrimidin-2-amine, via nucleophilic aromatic substitution of 2-amino-5-bromopyrimidine with cyclopropylamine.
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Lithium-Halogen Exchange: Dissolve the brominated pyrimidine precursor in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen) and cool to a low temperature (typically -78 °C).
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Borylation: Add a solution of n-butyllithium dropwise to the cooled solution. Stir the reaction mixture at this temperature for a specified time to ensure complete lithium-halogen exchange.
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Trapping: Add triisopropyl borate dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for several hours.
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Hydrolysis and Work-up: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl). The product can then be extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.
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Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield the final (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid.
Chapter 4: Experimental Protocols
VCP/p97 ATPase Activity Assay (Colorimetric):
This protocol describes a malachite green-based colorimetric assay to measure the ATPase activity of VCP/p97 by detecting the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Caption: Workflow for the VCP/p97 ATPase activity assay.
Detailed Methodology:
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Reagent Preparation:
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Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM DTT.
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VCP/p97 Enzyme: Recombinant human VCP/p97 at a working concentration of 50-100 nM in assay buffer.
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ATP Solution: 1 mM ATP in assay buffer.
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Test Compound: Serially dilute (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid in DMSO, then further dilute in assay buffer to the desired final concentrations.
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Malachite Green Reagent: Prepare as per manufacturer's instructions.
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Assay Procedure:
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In a 96-well plate, add 25 µL of VCP/p97 enzyme solution to each well (except for 'no enzyme' controls).
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Add 5 µL of the test compound at various concentrations (or vehicle control, e.g., DMSO).
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Pre-incubate the plate at room temperature for 15 minutes.
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Initiate the reaction by adding 20 µL of ATP solution to each well.
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Incubate the plate at 37°C for 30-60 minutes.
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Stop the reaction and develop the color by adding 50 µL of Malachite Green reagent to each well.
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Incubate at room temperature for 15-20 minutes for color development.
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Data Analysis:
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Measure the absorbance at approximately 620 nm using a microplate reader.
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Generate a standard curve using known concentrations of phosphate.
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Convert absorbance values to the amount of Pi released.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Cell Viability (MTT) Assay:
This protocol describes the use of an MTT assay to determine the cytotoxic effects of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid on cancer cell lines such as A549 and RPMI8226.
Caption: Workflow for the cell viability MTT assay.
Detailed Methodology:
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Cell Culture and Seeding:
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Culture A549 or RPMI8226 cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
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Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
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Compound Treatment:
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Prepare serial dilutions of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid in the cell culture medium.
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Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control).
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Incubate the cells for 48 to 72 hours.
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MTT Assay:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
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Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Data Analysis:
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Measure the absorbance at approximately 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Conclusion
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is a promising small molecule inhibitor of VCP/p97 with potent enzymatic and cellular activity. Its unique chemical structure, featuring a boronic acid moiety, makes it a valuable tool for studying the ubiquitin-proteasome system and a potential starting point for the development of novel therapeutics for diseases such as cancer. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the properties and applications of this compound.
